2-Hydroxy Ethynyl Estradiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3 |
InChI Key |
KQJCDKMHNQVWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy Ethynyl Estradiol
Established Synthetic Pathways for 2-Hydroxylation of Ethynyl (B1212043) Estradiol (B170435) Precursors
Established methods for producing 2-Hydroxy Ethynyl Estradiol have historically involved several key strategies, each with its own set of advantages and challenges. These pathways have been refined over time to improve yield, selectivity, and simplicity.
Direct Hydroxylation Strategies
Direct hydroxylation of ethynyl estradiol is a primary pathway for the synthesis of its 2-hydroxy derivative. This process typically involves the use of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of both endogenous and synthetic estrogens. nih.govfda.gov Specifically, CYP3A4 is the principal isoform responsible for the 2-hydroxylation of ethynyl estradiol. fda.govrxabbvie.com This oxidative reaction is a major metabolic route for ethynyl estradiol. rxabbvie.commdpi.com The resulting 2-hydroxy metabolite can then be further modified through methylation and glucuronidation before excretion. fda.gov While enzymatic hydroxylation is a key biological process, chemical methods often face challenges in achieving regioselectivity, leading to the formation of both 2-hydroxy and 4-hydroxy isomers.
Indirect Synthetic Routes via Formylation and Oxidation
An efficient and high-yield indirect method for the synthesis of this compound involves a two-step process of formylation followed by oxidation. nih.gov This strategy offers greater simplicity and selectivity compared to other methods. nih.gov
The initial step involves the formylation of 17α-ethynylestradiol. This is achieved by reacting the precursor with ethyl magnesium bromide and formaldehyde (B43269) in the presence of a catalyst such as triethyl phosphate (B84403) or hexamethylphosphoramide. nih.gov This reaction yields both 2-formyl and 4-formyl derivatives of 17α-ethynylestradiol in high yields. nih.gov
The subsequent step is the oxidation of the formyl derivatives. Treatment of the formylated compounds with an alkaline solution of hydrogen peroxide in tetrahydrofuran (B95107) leads to the formation of the corresponding catechols, including this compound, in nearly quantitative yields. nih.gov
Table 1: Reagents and Products in the Indirect Synthesis of this compound
| Step | Reactants | Reagents | Products |
| Formylation | 17α-Ethynylestradiol | Ethyl magnesium bromide, Formaldehyde, Triethyl phosphate or Hexamethylphosphoramide | 2-Formyl-17α-ethynylestradiol, 4-Formyl-17α-ethynylestradiol |
| Oxidation | 2-Formyl-17α-ethynylestradiol | Alkaline Hydrogen Peroxide, Tetrahydrofuran | This compound |
Inverse Oxidation Procedures Utilizing Aminophenol Intermediates
A novel and convenient method for the large-scale preparation of catechol estrogens, including this compound, utilizes an inverse oxidation procedure starting from aminophenol precursors. nih.gov This technique has been shown to produce both 2- and 4-hydroxylated estrogens in high yields. nih.gov The synthesis involves the preparation of the corresponding aminophenols, which are then subjected to an inverse oxidation process to yield the desired catechol estrogen. nih.gov
Advanced Synthetic Approaches for High-Purity this compound
To overcome the limitations of earlier methods and to obtain high-purity this compound, more advanced synthetic strategies have been developed. These approaches often focus on improving the efficiency and selectivity of the key chemical transformations.
Metal Acetylide Reactions in Steroid Synthesis
Metal acetylides are crucial reagents in the synthesis of ethynyl steroids. wikipedia.org The addition of an acetylide to the C-17 carbonyl group of a steroid precursor is a fundamental step in creating the ethynyl functionality. acs.org This reaction, often referred to as the Favorskii reaction, can be carried out using various metal acetylides, including those of lithium, sodium, and magnesium. mdpi.comgoogle.com For instance, lithium acetylides can be formed by reacting terminal alkynes with organolithium reagents like butyllithium. wikipedia.org A proposed mechanism for metal-promoted reactions involves the formation of a σ-bound copper acetylide. researchgate.net
Optimized Estrone (B1671321) and Acetylene (B1199291) Potassium Condensation Methods
The condensation of estrone with acetylene is a classic method for producing ethynyl estradiol. kup.at Early methods involved reacting estrone with acetylene in the presence of reagents like magnesium phenyl bromide, which resulted in a 30% yield. kup.at A significant improvement was achieved by using the potassium salt of acetylene in liquid ammonia (B1221849), which boosted the yield to approximately 80%. kup.at This optimized condensation method provides a more efficient route to the ethynyl estradiol precursor, which can then be hydroxylated to form this compound.
Table 2: Comparison of Estrone and Acetylene Condensation Methods
| Method | Reagents | Yield |
| Early Method | Magnesium phenyl bromide, Ether | 30% |
| Optimized Method | Potassium salt of acetylene, Liquid ammonia | ~80% |
Derivatization Strategies for Structural and Functional Modulation
The ethynyl group at the C-17α position of this compound offers a reactive site for the introduction of various functional groups. This allows for the synthesis of novel derivatives with potentially altered properties. Research into the derivatization of the closely related ethynyl estradiol provides insights into potential synthetic strategies.
One common approach involves the reaction of the terminal alkyne. For instance, treatment of ethynyl estradiol with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by bubbling with anhydrous carbon dioxide gas, can yield a carboxylic acid derivative. This carboxylic acid can then be further converted into an ethyl ester by reaction with absolute ethanol (B145695) in the presence of an acidic catalyst. researchgate.net The corresponding amide can be synthesized by treating the ester with ammonia gas in an ethanolic solution. researchgate.net Another strategy involves the reaction of 3,17-dibenzoyl ethynyl estradiol with n-BuLi at -78°C, followed by the addition of cyanogen (B1215507) bromide to introduce a nitrile group at the ethynyl moiety. researchgate.net
These reactions highlight the versatility of the ethynyl group for introducing a range of functionalities, including carboxylic acids, esters, amides, and nitriles. Such modifications can significantly impact the molecule's polarity, steric bulk, and potential for hydrogen bonding, thereby influencing its biological interactions.
For analytical purposes, derivatization of the ethynyl estradiol molecule is often employed to enhance its detection. Dansyl chloride, for example, reacts with the phenolic hydroxyl groups of ethynyl estradiol to introduce a dansyl group, which contains a basic secondary nitrogen that is readily ionized, improving its detection by mass spectrometry. nih.govresearchgate.net While this derivatization primarily targets the phenolic hydroxyls, it underscores the chemical handles available for modification. Silylating agents, such as trimethylsilylating (TMS) agents, have also been used to create derivatives for gas chromatography/mass spectrometry (GC/MS) analysis, with the derivatization yield being influenced by the steric hindrance of the hydroxyl and ethynyl groups. nih.gov
The table below summarizes various derivatization strategies that have been applied to the ethynyl estradiol scaffold and could be adapted for this compound.
| Reagent/s | Functional Group Introduced |
| 1. n-BuLi, 2. CO₂ | Carboxylic acid (-COOH) |
| Carboxylic acid derivative, Ethanol, Acid catalyst | Ethyl ester (-COOEt) |
| Ester derivative, Ammonia | Amide (-CONH₂) |
| 1. n-BuLi, 2. Cyanogen bromide | Nitrile (-CN) |
| Dansyl chloride | Dansyl group |
| Trimethylsilylating (TMS) agents | O-TMS derivatives |
Modification of the steroidal A, B, C, and D rings of estradiol analogues is a key strategy for developing new compounds with unique biological activities. nih.govsigmaaldrich.com While much of the research has focused on 2-methoxyestradiol, the principles can be extended to this compound.
In the context of estradiol derivatives, carboxylic acid esters have been synthesized at the 7α-, 11β-, and 15α-positions of the B, C, and D rings, respectively. acs.org These modifications were explored to create "soft" estrogens that could be locally active and readily metabolized. The site of attachment and the nature of the ester group were found to have a profound influence on hormonal activity and enzymatic hydrolysis. acs.org For example, at the 11β-position, an acetate (B1210297) methyl ester was found to be an effective estrogen, but increasing the chain length to a propionate (B1217596) dramatically reduced its activity. acs.org
The synthesis of these ring-substituted analogues often involves multi-step protocols. For example, the preparation of 11β-hydroxy derivatives of estrogens has been achieved through oxidative nitration of the corresponding 3-mono- and 3,17-diesters with ceric ammonium (B1175870) nitrate, followed by subsequent chemical transformations. researchgate.net
The table below provides examples of A/B/C/D-ring modifications that have been explored in estradiol analogues.
| Ring | Position of Modification | Type of Modification |
| B | 7α | Introduction of carboxylic acid esters |
| C | 11β | Introduction of carboxylic acid esters |
| D | 15α | Introduction of carboxylic acid esters |
Homologation, the process of extending a carbon chain, and aromatization, the conversion of a non-aromatic ring to an aromatic one, are additional strategies for modifying the structure of estradiol analogues. nih.govsigmaaldrich.com
Studies on the metabolism of compounds with a 17α-ethynyl group have shown that this group can undergo rearrangement. For example, a metabolic pathway involving epoxidation of the internal carbon of the ethynyl bond can lead to a ring expansion of the D-ring, a process known as D-homoannulation. acs.org This rearrangement results in the formation of a 17-formyl-d-homosteroid, which can be further oxidized to a carboxylic acid. acs.org
Aromatization of the A-ring of C19 steroids is a key step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase. hormonebalance.org However, the presence of a 17α-ethynyl group has been shown to prevent the aromatization of (19-nor)steroids. hormonebalance.org This suggests that analogues of this compound are unlikely to undergo further A-ring aromatization. Structure-function analyses indicate that while a 7α-methyl substitution does not inhibit aromatization, the 17α-ethynyl group completely blocks the action of the aromatase enzyme. hormonebalance.org
These findings indicate that while D-ring homologation through metabolic processes is a possibility for this compound, further aromatization of the A-ring is unlikely due to the presence of the 17α-ethynyl substituent.
Enzymatic and Biochemical Metabolism of 2 Hydroxy Ethynyl Estradiol
Primary Oxidative Pathways: 2-Hydroxylation as a Major Metabolic Route
The introduction of a hydroxyl group at the C2 position of the ethinyl estradiol (B170435) molecule, a process known as 2-hydroxylation, represents the most significant oxidative metabolic pathway for this compound. nih.govnih.gov This reaction is catalyzed by various cytochrome P450 (CYP) enzymes, which are found in high concentrations in the liver but are also present in other tissues. nih.govwikipedia.org The resulting metabolite, 2-hydroxy ethynyl (B1212043) estradiol, is a catechol estrogen that can then undergo further metabolic transformations. wikipedia.org
Within the liver, CYP3A4 is the principal enzyme responsible for the 2-hydroxylation of ethinyl estradiol. nih.govnih.gov Studies utilizing isoform-specific monoclonal antibodies have demonstrated that CYP3A4 accounts for approximately 54% of the formation of 2-hydroxy ethinyl estradiol in human liver microsomes. nih.gov The significant role of this enzyme is further substantiated by inhibition studies using selective chemical inhibitors. nih.gov Given that CYP3A4 is the most abundant P450 in the human liver, its contribution to the metabolism of ethinyl estradiol is substantial. mdpi.com
While CYP3A4 is the major contributor, several other CYP isoforms also participate in the 2-hydroxylation of ethinyl estradiol. Recombinant human P450 isozymes including CYP1A1, CYP1A2, CYP2C9, and CYP2C19 have all been shown to catalyze the formation of 2-hydroxy ethynyl estradiol. nih.gov Among these, CYP1A1 has demonstrated the highest catalytic efficiency (Vmax/Km), followed by CYP3A4, CYP2C9, and CYP1A2. nih.gov In studies with human liver microsomes, the role of CYP2C9 was significant, contributing to approximately 24% of the formation of 2-hydroxy ethinyl estradiol. nih.gov The involvement of these multiple isoforms highlights the complexity and redundancy of the metabolic pathways for ethinyl estradiol.
| CYP Isoform | Approximate Contribution to this compound Formation | Relative Catalytic Efficiency (Vmax/Km) |
|---|---|---|
| CYP3A4 | ~54% | High |
| CYP2C9 | ~24% | Moderate |
| CYP1A1 | Variable | Highest |
| CYP1A2 | Variable | Lower |
The activity of the CYP450 enzymes involved in the 2-hydroxylation of ethinyl estradiol can be influenced by various substances, including drugs and other xenobiotics. This can lead to either an increase (induction) or a decrease (inhibition) in the rate of metabolism.
Phenobarbital (B1680315) is a well-known inducer of several drug-metabolizing enzymes, including those in the CYP2B, CYP2C, and CYP3A families. mdpi.comresearchgate.net By increasing the expression of these enzymes, phenobarbital can enhance the metabolism of their substrates. In the context of ethinyl estradiol, phenobarbital treatment has been shown to increase the microsomal 2-hydroxylation of estradiol 17-sulfate, a related compound, by 30% in rats. nih.gov This induction of enzyme activity is accompanied by a significant increase in the total microsomal cytochrome P-450 content. nih.gov The induction of CYP3A4 by phenobarbital is particularly relevant, as this enzyme is a major catalyst for the 2-hydroxylation of ethinyl estradiol. mdpi.comnih.gov This increased metabolism can lead to a higher rate of formation of 2-hydroxy ethinyl estradiol.
| Treatment | Change in 2-Hydroxylase Activity | Change in Microsomal Cytochrome P-450 Content |
|---|---|---|
| Phenobarbital | +30% | +160% |
Inducibility and Inhibition of Microsomal 2-Hydroxylation Activity
Impact of Specific Inhibitors (e.g., CO, SKF 525A)
The enzymatic pathways responsible for the metabolism of this compound can be elucidated through the use of specific inhibitors that target the enzymes involved, primarily from the cytochrome P450 (CYP450) superfamily.
Carbon monoxide (CO) is a well-known inhibitor of cytochrome P450 enzymes. Its inhibitory action suggests the involvement of these enzymes in the hydroxylation of ethynyl estradiol to form this compound. nih.govnih.gov Studies have shown that CO can inhibit the metabolism of ethynyl estradiol, indicating that a CYP450-mediated process is fundamental to its biotransformation. nih.gov
SKF 525A (Proadifen) is another recognized inhibitor of microsomal monooxygenase activity, which includes the CYP450 enzymes. nih.govnih.gov Kinetic studies have demonstrated that SKF 525A is a potent competitive inhibitor of estradiol 2-hydroxylase activity in rat liver microsomes. nih.gov This suggests that SKF 525A directly competes with the substrate for the active site of the enzyme responsible for the 2-hydroxylation of the estrogen molecule. While it has been shown to interact with the estrogen receptor, its primary role in metabolic studies is the inhibition of CYP450 enzymes. nih.gov
Steroidal and Non-Steroidal Inhibition Kinetics
The enzymatic conversion of ethinyl estradiol to its 2-hydroxy metabolite is subject to inhibition by both steroidal and non-steroidal compounds, each exhibiting distinct kinetic profiles. This highlights the broad substrate specificity of the involved enzymes and provides insights into potential drug-drug interactions.
Steroidal Inhibition:
A variety of steroidal compounds have been shown to inhibit the 2-hydroxylation of ethinyl estradiol. For instance, 17β-estradiol, progesterone, and norgestrel (B7790687) act as competitive inhibitors of the major human hepatic enzyme responsible for this reaction, cytochrome P-450 IIIA4 (CYP3A4). nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is reflected in an increase in the Michaelis constant (Km) of the reaction without a change in the maximum velocity (Vmax). A study on rat liver microsomes demonstrated that estradiol competitively inhibited the 2-hydroxylation of ethinyl estradiol, increasing the Km from 17.9 to 55.6 microM. nih.gov
Other steroidal compounds, such as gestodene, have been identified as potent mechanism-based inactivators of CYP3A4. nih.govnih.gov This type of inhibition is time- and concentration-dependent and requires the metabolic activation of the inhibitor by the enzyme to a reactive species that then inactivates the enzyme. nih.gov Androgens like testosterone (B1683101) and 5α-dihydrotestosterone have also been found to inhibit estrogen 2-hydroxylase. nih.gov
Non-Steroidal Inhibition:
Several non-steroidal compounds also demonstrate inhibitory effects on the 2-hydroxylation of ethinyl estradiol. Diethylstilbestrol (DES), a synthetic non-steroidal estrogen, has been shown to be a potent inhibitor. nih.gov Primaquine (B1584692) and tolbutamide (B1681337) are examples of weak noncompetitive inhibitors. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, leading to a decrease in the Vmax of the reaction without affecting the Km. Studies with primaquine showed it to be a non-competitive inhibitor, decreasing the Vmax from 1.8 to 1.0 nmol/min/mg protein. nih.gov Other non-steroidal compounds like chloroquine, 1-methylimidazole, and metronidazole (B1676534) have also been identified as inhibitors, albeit with lower potency. nih.gov
| Inhibitor | Type of Inhibition | Target Enzyme (if specified) | Kinetic Parameters (if available) |
| Steroidal | |||
| 17β-Estradiol | Competitive | CYP3A4 | Km increase from 17.9 to 55.6 µM |
| Progesterone | Competitive | CYP3A4 | Not specified |
| Norgestrel | Competitive | CYP3A4 | Not specified |
| Gestodene | Mechanism-based inactivator | CYP3A4 | Time and concentration-dependent |
| Testosterone | Not specified | Estrogen 2-hydroxylase | Not specified |
| 5α-dihydrotestosterone | Not specified | Estrogen 2-hydroxylase | Not specified |
| Non-Steroidal | |||
| Diethylstilbestrol (DES) | Not specified | Estrogen 2-hydroxylase | IC50: 100 µM |
| Primaquine | Non-competitive | Estrogen 2-hydroxylase | IC50: 75 µM; Vmax decrease from 1.8 to 1.0 nmol/min/mg protein |
| Tolbutamide | Weak non-competitive | CYP3A4 | Not specified |
| Chloroquine | Not specified | Estrogen 2-hydroxylase | IC50: 335 µM |
| 1-Methylimidazole | Not specified | Estrogen 2-hydroxylase | IC50: 448 µM |
| Metronidazole | Not specified | Estrogen 2-hydroxylase | IC50: 448 µM |
Alternative Hydroxylation Sites and Minor Metabolic Pathways
Research has identified hydroxylation at the C-6, C-7, and C-16 positions of the steroid ring as alternative metabolic routes for estrogens. For endogenous estradiol, 16α-hydroxylation is a significant pathway. wikipedia.org In the context of ethinyl estradiol, while 2-hydroxylation is predominant, the formation of metabolites hydroxylated at other positions has been observed. The specific enzymes involved and the quantitative significance of these pathways for this compound can vary.
Recent studies employing high-resolution mass spectrometry have led to the identification of novel oxidation sites on the ethinyl estradiol molecule. One such novel site is the ethynyl group itself. This oxidation results in a metabolite that has not been previously reported in the literature. This finding suggests that the metabolic pathways of ethinyl estradiol are more complex than initially understood and that the ethynyl substitution, which confers oral activity, is also a target for metabolic modification.
Conjugative Metabolism: Phase II Biotransformations
Following Phase I hydroxylation, the resulting catechol estrogens, including this compound, undergo Phase II conjugative reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
Methylation by Catechol-O-Methyltransferase (COMT)
A crucial step in the metabolism of this compound is O-methylation, a reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgdrugbank.com This enzyme transfers a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol estrogen, forming methoxyestrogens.
Influence on Catecholamine Catabolism and Neurotransmitter Systems
This compound, as a catechol estrogen, is a substrate for catechol-O-methyltransferase (COMT), a crucial enzyme in the catabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. The interaction with COMT suggests a potential influence on neurotransmitter systems by competing for this enzyme.
Research has demonstrated that highly purified pig catechol-O-methyltransferase efficiently catalyzes the methylation of 2-hydroxyethynyloestradiol. nih.gov In fact, the methylation of 2-hydroxyethynyloestradiol by COMT is more efficient than that of 2-hydroxyoestradiol, 2-hydroxyoestrone, or 4-hydroxyoestrone. nih.gov This efficient O-methylation is considered a major metabolic pathway for ethynylestradiol. nih.gov The kinetic parameters for the methylation of 2-hydroxyethynyloestradiol and related compounds by pig liver COMT are detailed in the table below.
| Substrate | KM (μM) | Vmax (mU/mg protein) | Vmax/KM |
|---|---|---|---|
| 2-Hydroxyethynyloestradiol | 11.0 | 521.2 | 47.4 |
| 2-Hydroxyoestradiol | 68.5 | 1056.2 | 15.4 |
| 2-Hydroxyoestrone | 38.0 | 795.0 | 20.9 |
| 4-Hydroxyoestrone | 12.8 | 159.7 | 12.5 |
Data sourced from M J Raxworthy and P A Gulliver, 1982. nih.gov
Sulfation Pathways
Sulfation is a significant pathway in the metabolism of this compound, involving the transfer of a sulfonate group to the estrogen molecule. This process is catalyzed by sulfotransferase (SULT) enzymes and plays a key role in steroid homeostasis by converting estrogens into water-soluble, inactive forms that can be readily excreted.
Estrogen Sulfotransferase (SULT) Isoform Involvement (e.g., SULT1A1, SULT1A3, SULT1E1)
Several SULT isoforms are involved in the sulfation of ethinyl estradiol and its metabolites. Notably, SULT1E1 is considered the primary enzyme responsible for the 3-O-sulfation of ethinyl estradiol at clinically relevant concentrations. researchgate.net Both SULT1E1 and SULT1A3 have been identified as low Km isoforms for this process, indicating a high affinity for the substrate. researchgate.net In contrast, SULT1A1 demonstrates a higher Km, suggesting a lower affinity. researchgate.net
The kinetic parameters for the sulfation of ethinyl estradiol by different SULT isoforms are presented below.
| SULT Isoform | Km (nM) |
|---|---|
| SULT1E1 | 6.7 |
| SULT1A3 | 18.9 |
| SULT1A1 | ≥ 230 |
| SULT2A1 | ≥ 230 |
Data sourced from Schrag et al., 2004. researchgate.net
Role of hEST1 in Catechol Estrogen Sulfonation
Human estrogen sulfotransferase type 1 (hEST1), which is SULT1E1, has been shown to efficiently metabolize 2-hydroxyestradiol (B1664083) (2-OH-E2) and 2-hydroxyestrone (B23517) (2-OH-E1). nih.gov This indicates a significant role for hEST1 in the sulfonation of 2-hydroxylated catechol estrogens. nih.gov The transformation of 4-hydroxylated catechols by hEST1 is considerably less efficient. nih.gov
Implications for Steroid Homeostasis and Metabolite Activity
The sulfation of this compound by enzymes like SULT1E1 is a critical step in regulating its biological activity and maintaining steroid homeostasis. By converting the active estrogen into an inactive, water-soluble sulfate (B86663) conjugate, this metabolic pathway facilitates its elimination from the body. uniprot.org This process is crucial for preventing the accumulation of active estrogens and modulating their physiological effects. uniprot.org The balance between sulfation and the reverse reaction, desulfation, is a key determinant of the levels of active steroids in various tissues. xenotech.com
Glucuronidation Mechanisms
Glucuronidation is another major phase II metabolic pathway for this compound, involving the conjugation of the molecule with glucuronic acid. This reaction is catalyzed by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes and results in the formation of more polar and readily excretable metabolites.
Uridine Diphosphate Glucuronosyltransferase (UGT) Isoform Activity (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7)
Several UGT isoforms have been identified as being active in the glucuronidation of catechol estrogens. UGT1A1 and UGT1A3 show higher activity towards 2-hydroxyestrogens, making them particularly relevant for the metabolism of this compound. nih.gov UGT2B7 also catalyzes the glucuronidation of catechol estrogens, but with a higher efficiency towards 4-hydroxyestrogenic catechols. nih.gov
UGT1A4 has been found to exhibit low levels of activity toward 2-hydroxyestradiol. oup.com UGT1A9 has also been reported to conjugate all four catechol estrogens. oup.com The activities of various UGT isoforms towards 2-hydroxyestrogens are summarized in the table below.
Glutathione (B108866) Conjugation and Polar Product Formation
The metabolic fate of this compound, a primary oxidative metabolite of ethynyl estradiol, involves several pathways, with glutathione conjugation being a critical route for detoxification and elimination. This process transforms the catechol estrogen into more polar, water-soluble compounds that can be readily excreted from the body. The conjugation with glutathione (GSH) is a key mechanism for neutralizing reactive intermediates formed during estrogen metabolism.
NADPH-Dependent Formation of Glutathione Adducts
The formation of glutathione adducts with this compound is an indirect but crucial NADPH-dependent process. The direct conjugation of the reactive estrogen metabolite is catalyzed by Glutathione S-transferases (GSTs), but the maintenance of the glutathione pool in its reduced, active form (GSH) is essential for this reaction to proceed. This is where NADPH plays a vital role.
The enzyme Glutathione Reductase (GR) catalyzes the regeneration of GSH from its oxidized form (GSSG) in a reaction that requires NADPH as a reducing equivalent. This continuous replenishment of the cellular GSH pool is paramount for ensuring that sufficient substrate is available for GSTs to conjugate with and neutralize the reactive quinone species derived from this compound. Therefore, the formation of these glutathione adducts is intrinsically linked to cellular NADPH levels, which fuel the regeneration of the primary antioxidant and conjugating agent, GSH.
Table 1: Key Components in the NADPH-Dependent Glutathione Conjugation Pathway
| Component | Role |
| This compound | The initial substrate, a catechol estrogen metabolite. |
| Cytochrome P450 (CYP) Enzymes | Oxidize the catechol to a reactive semiquinone/quinone intermediate. |
| Glutathione (GSH) | The nucleophilic tripeptide that binds to the reactive intermediate. |
| Glutathione S-Transferases (GSTs) | Enzymes that catalyze the conjugation of GSH to the reactive metabolite. |
| Glutathione Reductase (GR) | Enzyme that regenerates reduced GSH from its oxidized form (GSSG). |
| NADPH | Provides the reducing power for the Glutathione Reductase-mediated regeneration of GSH. |
Significance of 2-Hydroxylation as a Prerequisite for Glutathione Binding
The 2-hydroxylation of ethynyl estradiol is the critical first step that enables subsequent glutathione conjugation. This initial oxidation reaction, primarily catalyzed by cytochrome P450 enzymes like CYP3A4, introduces a hydroxyl group onto the C-2 position of the steroid's A-ring, forming a catechol structure.
This catechol estrogen, this compound, is not intrinsically reactive with glutathione. However, it is a substrate for further oxidation, which transforms it into a highly reactive electrophilic intermediate, specifically an ortho-quinone. It is this quinone species that readily reacts with nucleophiles. Glutathione, with its nucleophilic thiol group on the cysteine residue, can then attack and covalently bind to the electron-deficient quinone ring.
Without the initial 2-hydroxylation step, the estrogen molecule lacks the chemical structure necessary to be converted into a reactive quinone. Therefore, 2-hydroxylation is an essential bioactivation step that primes the molecule for conjugation with glutathione, which ultimately serves a detoxification purpose.
Table 2: Metabolic Steps Leading to Glutathione Conjugation
| Step | Reactant(s) | Key Enzyme(s) | Product(s) | Significance |
| 1. Hydroxylation | Ethynyl Estradiol | Cytochrome P450 (e.g., CYP3A4) | This compound | Creates the catechol structure necessary for the next step. |
| 2. Oxidation | This compound | CYP Enzymes / Peroxidases | Ethynyl Estradiol-2,3-quinone (Reactive Intermediate) | Forms a highly reactive electrophile. |
| 3. Conjugation | Ethynyl Estradiol-2,3-quinone + Glutathione (GSH) | Glutathione S-Transferases (GSTs) | This compound-Glutathione Conjugates | Neutralizes the reactive intermediate, forming a stable, polar adduct. |
Role in Detoxification and Reactive Metabolite Scavenging
The conjugation of this compound with glutathione is a fundamental detoxification mechanism. The reactive quinone intermediates generated from catechol estrogens are capable of binding covalently to cellular macromolecules, including DNA and proteins. Such binding can lead to the formation of adducts that may induce cellular damage and genetic mutations.
Glutathione acts as a crucial cellular scavenger. By reacting with these electrophilic quinones, GSH effectively neutralizes their reactivity and prevents them from interacting with critical cellular components. This process, often catalyzed by GSTs, is a high-capacity pathway for eliminating potentially harmful xenobiotics and their metabolites.
The resulting glutathione conjugates are significantly more polar and water-soluble than the parent compound. This increased polarity facilitates their transport out of the cell and subsequent elimination from the body, primarily via biliary and renal excretion. Thus, the glutathione conjugation pathway plays a dual role: it scavenges and neutralizes reactive metabolites at the cellular level and converts them into forms that are easily excretable, completing the detoxification process.
Molecular Mechanisms and Cellular Interactions of 2 Hydroxy Ethynyl Estradiol and Its Metabolites
Estrogen Receptor Binding and Activation Profiles
The activity of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) is largely determined by its ability to bind to and activate different types of estrogen receptors (ERs). These include the classical nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), the G protein-coupled estrogen receptor (GPER), and membrane-associated estrogen receptors.
Ethinyl estradiol exhibits a differential binding affinity for the two main estrogen receptor subtypes. One study found that ethinyl estradiol has 233% of the binding affinity of estradiol for ERα and 38% for ERβ wikipedia.org. Another study reported that it possesses 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively wikipedia.org. This suggests a general preference for ERα. A comparative analysis of estrogens used in combined oral contraceptives highlighted that the binding affinity of ethinyl estradiol to ERα is approximately twice that of estradiol, while its affinity for ERβ is about half that of estradiol nih.gov.
Furthermore, the process of 2-hydroxylation is known to significantly impact receptor binding. The addition of a hydroxyl group at the C2 position, as is the case in 2-hydroxyestradiol (B1664083) (a metabolite of estradiol), markedly lowers its affinity for estrogen receptors wikipedia.org. This suggests that 2-Hydroxy Ethynyl Estradiol would likely have a lower binding affinity for both ERα and ERβ compared to its parent compound, ethinyl estradiol. However, without direct experimental data, the precise affinity and potency remain to be determined.
Table 1: Relative Binding Affinity of Ethinyl Estradiol to Estrogen Receptors (Relative to Estradiol)
| Compound | Estrogen Receptor α (ERα) Affinity | Estrogen Receptor β (ERβ) Affinity | Source |
| Ethinyl Estradiol | 233% | 38% | wikipedia.org |
| Ethinyl Estradiol | 194% | 151% | wikipedia.org |
| Ethinyl Estradiol | ~200% | ~50% | nih.gov |
Emerging research has identified the G protein-coupled estrogen receptor (GPER) as a mediator of rapid, non-genomic estrogenic signals. Ethinyl estradiol has been shown to act as a potent agonist of GPER, similar to estradiol wikipedia.org. However, its specific binding affinity for GPER is currently unknown wikipedia.org.
There is a lack of direct scientific evidence regarding the agonistic activity of this compound at GPER. Given that its parent compound is a GPER agonist, it is plausible that this compound may also interact with this receptor. The therapeutic effect of ethinylestradiol in certain experimental models has been suggested to be mediated through GPER uoa.gr. Further research is necessary to elucidate the specific interactions and functional consequences of this compound binding to GPER.
In addition to nuclear and G protein-coupled receptors, estrogens can also signal through estrogen receptors located at the cell membrane. These membrane estrogen receptors (mERs) are involved in rapid cellular responses. While the general mechanisms of membrane estrogen receptor signaling are being actively investigated, there is currently no specific information available in the scientific literature detailing the interaction of this compound with these receptors.
Modulation of Cellular Signaling Pathways
The binding of this compound to its receptors initiates a cascade of intracellular events that can significantly impact cellular processes. These include the regulation of cell proliferation and apoptosis, as well as interactions with oxidative stress pathways.
The effects of this compound on cell proliferation and apoptosis are not well-documented. However, studies on its parent compound, ethinyl estradiol, and the related metabolite, 2-hydroxyestradiol, provide some insights.
Ethinyl estradiol has been shown to have a dose-dependent effect on cell proliferation and apoptosis. In ectopic endometrial tissue, ethinyl estradiol, when combined with a progestin, enhanced both cell proliferation and apoptosis nih.govnih.gov. In a study on a fish testis culture, intermediate concentrations of ethinyl estradiol induced cell proliferation and inhibited apoptosis, while high concentrations led to massive cell death nih.gov. In human breast cancer cells, ethinyl estradiol was found to stimulate proliferation uzh.ch.
In contrast, the metabolite 2-hydroxyestradiol did not show any significant effect on the proliferation or apoptosis of human breast cancer cells (MCF-7) nih.gov. However, another study demonstrated that 2-hydroxyestradiol can induce apoptosis in human mammary epithelial cells through the generation of reactive oxygen species nih.gov. Furthermore, 2-methoxyestradiol, a further metabolite of 2-hydroxyestradiol, is known to inhibit cell proliferation and induce apoptosis in various cancer cell lines researchgate.netscielo.org.ar. The specific impact of the combined structure of this compound on these cellular processes requires direct investigation.
The metabolism of ethinyl estradiol, particularly through 2-hydroxylation, is a key process in its interaction with oxidative stress pathways. The formation of catechol estrogens, such as this compound, is a critical step in this process.
It has been reported that ethinyl estradiol is primarily metabolized by human cytochromes P450 to form this compound nih.gov. These catechol estrogen metabolites can be oxidized to form reactive ortho-quinones, which are unstable electrophiles nih.gov. The redox cycling of catechol estrogens can lead to the generation of reactive oxygen species (ROS) nih.gov. Estrogen metabolites have been linked to increased concentrations of ROS, which can bind to DNA and potentially alter immune functions nih.gov.
Specifically, the metabolite 2-hydroxyestradiol has been shown to induce oxidative DNA damage and apoptosis in human mammary epithelial cells, a process that is mediated by the generation of ROS nih.gov. In vitro studies have demonstrated that estrogens, including ethinyl estradiol, can lead to the formation of ROS in liver microsomes nih.gov. This generation of ROS, if not adequately counteracted by antioxidant defenses, can lead to a state of oxidative stress, which has been associated with various pathological conditions mdpi.com. The production of ROS is a recognized consequence of the metabolic pathways of estrogens and their synthetic derivatives nih.govresearchgate.net.
An article focusing solely on the molecular mechanisms and cellular interactions of This compound as per the requested detailed outline cannot be generated at this time.
A thorough review of available scientific literature indicates a significant lack of specific research data for the compound "this compound" corresponding to the detailed subsections provided in the query. The existing body of research that aligns with the requested topics—such as ERK-independent chemoresistance, its role as a prodrug for a methoxy-metabolite, COMT inhibition, dopamine receptor interactions, antioxidant activities, and influence on metabolic processes—predominantly focuses on 2-Hydroxyestradiol (2-OHE2) , which is a metabolite of the natural estrogen, 17β-estradiol.
This compound is a metabolite of Ethinyl Estradiol (EE2), a synthetic estrogen. The presence of the ethynyl group at the 17-alpha position significantly alters the molecule's structure and metabolic stability compared to its natural counterpart. Due to this structural difference, the specific biological activities and cellular interactions of 2-Hydroxyestradiol cannot be accurately attributed to this compound without dedicated scientific investigation.
Consequently, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible based on the current scientific literature accessible. Fulfilling the request would require making unsubstantiated extrapolations from a different, albeit related, compound, which would compromise the scientific accuracy of the article.
Interplay with Other Biochemical Systems
Immunomodulatory Effects on Inflammatory Responses and Immune Cells
The steroidal hormone 17β-estradiol, a parent compound to ethynyl estradiol, is known to have significant immunomodulatory properties, capable of exerting both pro-inflammatory and anti-inflammatory effects depending on its concentration. nih.gov Estradiol can regulate the innate immune response in epithelial cells, which are the primary defense against pathogens. nih.gov Its effects include diminishing the inflammatory response by reducing the induction of pro-inflammatory cytokines and increasing the production of antimicrobial peptides. nih.gov Studies on β-estradiol have shown it can inhibit T-cell-independent and T-cell-dependent inflammation. nih.gov This inhibition is associated with a reduction in the recruitment and activation of inflammatory cells, such as macrophages and granulocytes, and decreased gene expression of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov While these findings relate to estradiol, the specific immunomodulatory actions of its catechol metabolite, this compound, are less distinctly characterized in the available literature. However, the general anti-inflammatory properties of estrogens suggest a potential role in modulating immune cell function and inflammatory pathways. nih.gov
Pro-Reactive Metabolite Formation and DNA Adducts
The metabolism of estrogens, including synthetic estrogens like ethynyl estradiol, can lead to the formation of reactive metabolites that play a role in genotoxicity. mdpi.com The hydroxylation of ethynyl estradiol results in the formation of catechol estrogens, such as this compound. These catechols can be further oxidized to form semiquinones and quinones, which are highly reactive electrophilic intermediates. bslonline.org These reactive species are central to the mechanisms of DNA damage and the formation of adducts with other cellular macromolecules. mdpi.combslonline.org
Reactive quinone metabolites derived from catechol estrogens can covalently bind to cellular macromolecules, including proteins. nih.gov This binding can disrupt normal cellular functions. One significant target is tubulin, the primary protein component of microtubules. The covalent binding of estrogen metabolites to the alpha- and beta-subunits of tubulin has been shown to inhibit microtubule assembly. nih.gov Such impairment of mitotic spindle formation is a proposed mechanism for inducing aneuploidy (an abnormal number of chromosomes), which is a hallmark of many cancers. nih.gov
Another critical target for covalent binding is the estrogen receptor (ER) itself. Studies on the estradiol metabolite 16α-hydroxyestrone have demonstrated that it can form an irreversible, covalent adduct with the ER. nih.gov This covalent modification of the receptor could be a mechanism contributing to malignant transformation in estrogen-sensitive tissues. nih.gov
The metabolic activation of this compound contributes to carcinogenesis through the induction of oxidative DNA damage. The redox cycling between catechol estrogens and their corresponding quinones generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. nih.govnih.gov In the presence of metal ions like copper (Cu(II)), these ROS can lead to the formation of DNA lesions, including 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. nih.govnih.gov
This process can cause DNA strand scissions and oxidative base modifications. nih.govnih.gov The formation of ROS and subsequent DNA damage is considered a key initiating event in estrogen-induced carcinogenesis. mdpi.comnih.gov While parent estrogens like estradiol are primarily involved in promoting cell proliferation, their catechol metabolites are implicated in the initiation phase of cancer through their genotoxic effects. nih.gov The resulting DNA adducts and oxidative damage can lead to mutations if not properly repaired, contributing to genomic instability and cellular transformation. mdpi.com
Research has demonstrated that this compound can significantly enhance the mutagenic activity of certain carcinogenic arylamines. nih.govoup.com In studies using the Ames test with Salmonella typhimurium strain TA98, both ethynyl estradiol and its metabolite this compound were shown to increase the mutagenicity of compounds like 2-aminofluorene and 2-acetylaminofluorene. nih.govoup.com Notably, this compound and other catechols are not mutagenic by themselves in this system. nih.govoup.com
The mechanism behind this enhancement involves the modulation of the metabolic pathways of arylamines. Ethynyl estradiol has been shown to inhibit the ring-hydroxylation of 2-acetylaminofluorene, which is a primary detoxification pathway. nih.govoup.com This inhibition leads to a metabolic shift, resulting in a net increase in the N-hydroxylation of the arylamine. N-hydroxylation is an activation step that converts arylamines into more potent mutagens and carcinogens. Therefore, by altering the metabolic balance from detoxification to activation, this compound potentiates the DNA-damaging effects of these carcinogens. nih.govoup.com
The magnitude of this enhancement is dependent on several factors, including the concentration of the arylamine, the concentration of this compound, and the specific liver enzyme systems involved in the metabolic activation. nih.govoup.com
Data Tables
Table 1: Effect of this compound on Arylamine Mutagenicity
| Carcinogenic Arylamine | Effect of this compound | Proposed Mechanism | Reference |
| 2-Aminofluorene | Enhancement of mutagenicity | Increased N-hydroxylation | nih.govoup.com |
| 2-Acetylaminofluorene | Enhancement of mutagenicity | Inhibition of ring-hydroxylation (detoxification), leading to increased N-hydroxylation (activation) | nih.govoup.com |
| N-hydroxy-2-acetylaminofluorene | Enhancement of mutagenicity (by parent compound Ethynyl Estradiol) | Dependent on metabolism of Ethynyl Estradiol to its catechol form | nih.govoup.com |
| N-acetoxy-2-acetylaminofluorene | Enhancement of mutagenicity (by parent compound Ethynyl Estradiol) | Dependent on metabolism of Ethynyl Estradiol to its catechol form | nih.govoup.com |
Table 2: Mechanisms of DNA Damage by Catechol Estrogen Metabolites
| Mechanism | Description | Key Intermediates | Resulting Damage | Reference |
| Oxidative Damage | Redox cycling between catechols and quinones generates reactive oxygen species (ROS). | Semiquinones, Quinones, Superoxide, Hydrogen Peroxide | Formation of 8-oxodG, DNA strand breaks, oxidative base modifications. | nih.govnih.gov |
| Covalent Binding | Reactive quinone metabolites bind irreversibly to cellular macromolecules. | Quinones | Formation of DNA adducts, protein adducts (e.g., with tubulin), potential for aneuploidy. | bslonline.orgnih.gov |
Analytical Methodologies for 2 Hydroxy Ethynyl Estradiol Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435), enabling its separation from the parent compound, other metabolites, and endogenous substances present in biological samples. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the study.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estrogens and their metabolites due to its versatility and applicability to a wide range of compounds. nih.gov For the separation of 2-Hydroxy Ethynyl Estradiol, reversed-phase HPLC is commonly employed, often using C18 columns. mdpi.combepls.com Gradient elution with a mobile phase consisting of aqueous solutions (often containing formic acid for better ionization) and organic solvents like acetonitrile or methanol allows for the effective separation of analytes with varying polarities. mdpi.comnih.govlcms.cz
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency, allowing for faster analysis times and improved resolution. nih.govthermofisher.com In a study investigating the metabolism of Ethynyl Estradiol, a UHPLC system was coupled with a high-resolution mass spectrometer to characterize various metabolites, including this compound. nih.gov The chromatographic separation was achieved on a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. nih.gov
Table 1: Example HPLC Parameters for Estrogen Metabolite Analysis
| Parameter | Condition | Reference |
| Column | Aeris PEPTIDE XB-C18 (100 × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |
| Flow Rate | 0.30 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Gradient | Linear gradient from 5% to 85% B over 18 minutes | nih.gov |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of estrogen metabolites. nih.govnih.gov However, due to the low volatility and polar nature of compounds like this compound, derivatization is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. nih.govresearchgate.net Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. nist.gov
One study developed a GC-MS method to identify reactive metabolites formed from the oxidative metabolism of estrone (B1671321) and estradiol, demonstrating the utility of this approach in steroid metabolite research. nih.gov Another application of GC-MS involved the quantification of 17α-ethinylestradiol in hair samples, showcasing the sensitivity of the technique. nih.gov While less common than LC-MS for routine metabolite analysis due to the additional sample preparation step, GC-MS offers excellent chromatographic resolution and is a valuable alternative. nih.gov
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry is the preferred method for the detection and identification of this compound and other metabolites due to its exceptional sensitivity and specificity. nih.gov When coupled with chromatographic separation, it provides a robust platform for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are the most widely used techniques for the analysis of estrogen metabolites in biological samples. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of analytes in complex matrices. researchgate.netnih.gov
In a typical LC-MS/MS workflow, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. uab.edu This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is a gold standard for quantitative bioanalysis. researchgate.netnih.gov Studies have successfully used LC-MS/MS to quantify Ethynyl Estradiol and its metabolites in human plasma at picogram-per-milliliter levels. lcms.cznih.gov
Table 2: LC-MS/MS Transitions for Ethynyl Estradiol (Derivatized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Ethynyl Estradiol (Dansylated) | 530.1 | 171.0 | 50 | nih.gov |
| Ethynyl Estradiol-d4 (IS, Dansylated) | 534.1 | 171.0 | 50 | nih.gov |
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of estrogen metabolites. nih.gov It is a soft ionization method that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the source. uab.edursc.org
Research has shown that Ethynyl Estradiol and its hydroxylated metabolites readily undergo in-source fragmentation, specifically the loss of a water molecule from the C17 position, when analyzed by ESI. nih.gov This results in the dehydrated molecule becoming the predominant precursor ion detected. nih.gov The fragmentation patterns of these compounds upon collision-induced dissociation reveal characteristic product ions. For instance, the fragmentation of the protonated Ethynyl Estradiol (-H₂O) ion shows sequential cleavage of the B, C, and D rings. nih.gov Understanding these fragmentation pathways is crucial for the structural elucidation of unknown metabolites. nih.govsemanticscholar.org
High-resolution mass spectrometry (HRMS), often coupled with tandem MS (HRMS/MS), provides highly accurate mass measurements, which are invaluable for determining the elemental composition of metabolites and their fragments. nih.govnih.gov This capability is particularly important for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.
In the study of this compound, LC-HRMS/MS has been used to characterize oxidative metabolites. nih.govresearchgate.net By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can identify mass shifts corresponding to specific metabolic transformations, such as hydroxylation (+16 Da). The detailed analysis of MS/MS fragmentation patterns, aided by accurate mass measurements, supports the elucidation of the metabolite's structure. nih.govresearchgate.net Furthermore, HRMS/MS is instrumental in identifying and characterizing reactive metabolites that have been trapped as adducts with nucleophiles like glutathione (B108866) (GSH) or N-acetylcysteine (NAC). nih.gov For example, the detection of a GSH adduct of a doubly hydroxylated Ethynyl Estradiol metabolite was confirmed by its accurate mass and the fragmentation pattern of its deuterated analog. nih.gov
Stable Isotope Labeling for Enhanced Selectivity and Interference Removal
Stable isotope labeling is a powerful tool in the analysis of this compound, primarily utilized in conjunction with mass spectrometry (MS) to improve selectivity and overcome matrix effects. In metabolism studies, the use of isotopically labeled parent compounds, such as deuterated ethinyl estradiol, allows for the unambiguous identification of its metabolites, including this compound. The detection of a characteristic isotopic pattern in the mass spectrum confirms the compound's origin and helps to differentiate it from endogenous interferences. nih.gov
This technique is particularly crucial in complex biological samples where numerous endogenous compounds can interfere with the analysis of xenobiotic metabolites. nih.gov By incubating a mixture of labeled and unlabeled ethinyl estradiol with liver microsomes, for instance, researchers can readily identify metabolites by the presence of doublet peaks in the mass chromatogram. This approach has been instrumental in confirming the formation of this compound as a major oxidative metabolite of ethinyl estradiol. nih.gov
The use of stable isotope-labeled internal standards is also a cornerstone of quantitative analysis. An ideal internal standard for this compound would be its own isotopically labeled analog (e.g., d4-2-hydroxy ethynyl estradiol). While the synthesis of such standards can be complex, their use in isotope dilution mass spectrometry provides the most accurate and precise quantification by correcting for variations in sample preparation and instrument response.
| Technique | Application | Key Advantage | Reference |
|---|---|---|---|
| Stable Isotope Labeling with LC-MS/MS | Identification of this compound as a metabolite of ethinyl estradiol. | Unambiguous confirmation of metabolite identity and removal of endogenous interferences. | nih.gov |
| Isotope Dilution Mass Spectrometry | Accurate quantification of this compound in biological matrices. | Correction for matrix effects and variations in sample processing. | General principle, specific application to this compound is inferred. |
Auxiliary Analytical Methods
While mass spectrometry-based methods are central to the analysis of this compound, other analytical techniques can provide valuable, albeit often less specific, information in research settings.
Direct spectrophotometric or fluorimetric analysis of this compound is challenging due to its structural similarity to other estrogens and potential interferences in biological samples. Catechol estrogens, including this compound, exhibit UV absorbance, but their spectra can overlap with other compounds. researchgate.net Derivative spectrophotometry can sometimes be employed to resolve overlapping spectral bands and enhance specificity for related estrogen compounds.
The intrinsic fluorescence of estrogens is generally weak. acs.org However, derivatization with fluorescent tags can significantly enhance detection sensitivity in high-performance liquid chromatography with fluorescence detection (HPLC-FLD). While specific applications of this technique to this compound are not widely documented, methods developed for other catechol estrogens, such as 2-hydroxyestradiol (B1664083), could potentially be adapted. These methods often involve derivatization of the hydroxyl groups to create a fluorescent product. researchgate.net
Voltammetric methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. The catechol moiety of this compound is susceptible to electrochemical oxidation, making it a suitable candidate for voltammetric detection. acs.orgnih.gov Research on other catechol estrogens has demonstrated that they undergo oxidation, and this property can be exploited for their determination. acs.orgnih.gov
Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) can be applied to enhance sensitivity and resolve the oxidation peaks of different estrogens. The oxidation potential of this compound would likely be influenced by the pH of the supporting electrolyte. While specific voltammetric methods for this compound are not extensively reported, the electrochemical behavior of the parent compound, ethinyl estradiol, has been studied, providing a foundation for the development of methods for its hydroxylated metabolites. electrochemsci.orgresearchgate.netnih.govmdpi.com The nearly equal electrochemical properties of 2-hydroxyestradiol and 4-hydroxyestradiol suggest that enzymatic factors, rather than chemical properties, may have a greater influence on their oxidation rates in biological systems. acs.org
Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), are widely used for the quantification of hormones due to their high throughput and sensitivity. However, the development of a specific immunoassay for this compound is challenging due to the difficulty in producing antibodies that can distinguish it from ethinyl estradiol and other closely related metabolites.
A significant consideration in the immunoassay of ethinyl estradiol is the potential for cross-reactivity with its metabolites. Antibodies raised against ethinyl estradiol may exhibit some degree of binding to this compound, leading to an overestimation of the parent compound's concentration. The extent of this cross-reactivity is a critical parameter that must be evaluated during the validation of any ethinyl estradiol immunoassay. nih.govresearchgate.net Conversely, an immunoassay designed for a panel of estrogen metabolites might include antibodies with some affinity for this compound, though this would likely be part of a broader measurement of catechol estrogens. For research purposes, highly specific monoclonal antibodies would need to be developed and characterized to create a reliable immunoassay solely for this compound.
| Method | Principle | Applicability to this compound | Challenges |
|---|---|---|---|
| Spectrophotometry | Measurement of UV light absorption. | Feasible due to the presence of a chromophore, but lacks specificity. | Spectral overlap with other estrogens and biological molecules. |
| Fluorimetry | Measurement of emitted fluorescence after excitation. | Requires derivatization to introduce a fluorophore for sensitive detection. | Limited intrinsic fluorescence; derivatization adds complexity. |
| Voltammetry | Measurement of current resulting from electrochemical oxidation/reduction. | The catechol group is electroactive and can be oxidized. | Potential for interference from other electroactive species in the sample. |
| Immunoassay | Detection based on specific antibody-antigen binding. | High potential for cross-reactivity with the parent compound and other metabolites. | Development of highly specific antibodies is required. |
Sample Preparation Strategies for Complex Biological Matrices
The accurate analysis of this compound in biological matrices such as plasma, serum, or urine is critically dependent on effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of estrogens and their metabolites from biological fluids. nih.govwaters.com The choice of SPE sorbent is crucial and is based on the physicochemical properties of this compound. As a moderately polar compound, a reversed-phase sorbent, such as C18, is often employed.
A typical SPE procedure for the extraction of this compound from a biological matrix would involve the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.
Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. This compound and other hydrophobic compounds are retained on the sorbent, while more polar components are washed away.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove any remaining polar interferences without eluting the analyte of interest.
Elution: A stronger organic solvent (e.g., methanol or acetonitrile) is used to elute this compound from the sorbent.
The efficiency of the SPE process can be optimized by adjusting the pH of the sample and the composition of the wash and elution solvents. For catechol estrogens, which are prone to oxidation, care must be taken to minimize their degradation during the extraction process, for example, by adding antioxidants.
For enhanced selectivity, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can be utilized. This approach is particularly useful for separating catechol estrogens from other classes of compounds.
Liquid-Liquid Extraction (LLE) Procedures
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique frequently employed in the analysis of this compound and its parent compound, Ethynyl Estradiol. As a major metabolite, the analytical methods developed for Ethynyl Estradiol are often directly applicable to this compound due to their structural similarity. mdpi.com LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This process is crucial for isolating the analyte from complex biological or environmental matrices, concentrating it, and removing interfering substances prior to chromatographic analysis.
Conventional LLE protocols for estrogens involve the use of organic solvents to extract the analytes from aqueous samples like plasma, serum, or water. For instance, a common approach for extracting Ethynyl Estradiol from human plasma involves using a solvent mixture of hexane and ethyl acetate (B1210297). waters.com In one established method, a 2 mL mixture of 75/25 hexane/ethyl acetate is used to extract the analyte from 500 μL of plasma. waters.com The process involves vigorous mixing (vortexing), followed by centrifugation to achieve phase separation. The organic supernatant containing the analyte is then collected and dried down before further analysis. waters.com Another protocol utilizes methyl t-butyl ether for the initial extraction from plasma, followed by a derivatization step and a subsequent back-extraction into hexane. researchgate.net For extracting estradiol and its metabolites from serum, dichloromethane has also been proven effective. mdpi.com
A more advanced and miniaturized version of LLE is Dispersive Liquid-Liquid Microextraction (DLLME), which has gained prominence for its efficiency, speed, and reduced solvent consumption. proquest.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. proquest.comtandfonline.com Subsequent centrifugation separates the phases, and the sedimented organic phase containing the concentrated analyte is collected for analysis. proquest.com
The selection of solvents and adjustment of sample pH are critical parameters in optimizing extraction efficiency. For phenolic steroids like this compound, adjusting the pH of the aqueous sample can significantly influence the analyte's charge state and, consequently, its partitioning behavior between the two liquid phases. Research on related estrogens has explored a range of pH conditions, from acidic (pH 3.0) to alkaline (pH 10.0), to maximize recovery rates. tandfonline.comnih.govresearchgate.net
The table below summarizes various LLE and DLLME conditions used for the extraction of Ethynyl Estradiol and other structurally related estrogens from different matrices.
Table 1: Comparison of Conventional LLE Procedures for Estrogens The following table is interactive. Users can sort and filter the data as needed.
| Analyte(s) | Matrix | Extraction Solvent(s) | Key Procedure Steps |
|---|---|---|---|
| Ethinylestradiol | Human Plasma | Hexane/Ethyl Acetate (75/25, v/v) | Vortex, centrifuge, collect & dry supernatant. waters.com |
| Ethinyl Estradiol | Human Plasma | Methyl t-butyl ether, then Hexane | Initial extraction, derivatization, back-extraction. researchgate.net |
Table 2: Research Findings on DLLME Procedures for Estrogens in Water Samples The following table is interactive. Users can sort and filter the data as needed.
| Extraction Solvent | Disperser Solvent | Sample pH | Key Findings & Recovery Rates |
|---|---|---|---|
| Carbon Tetrachloride (80 µL) | Acetone (1.25 mL) | 10.0 | Achieved enrichment factors of 71.0-78.5 and extraction recoveries of 85.2-94.2% for various estrogens. nih.gov |
| Chloroform (110 µL) | Acetonitrile (500 µL) | 3.0 | Effective for pre-concentrating target analytes from environmental water samples containing 30% (w/v) NaCl. researchgate.net |
| Chlorobenzene (200 µL) | Acetone (2000 µL) | Not Specified | Resulted in recovery rates between 76-110% for Ethinyl Estradiol in surface water and wastewater. proquest.com |
These methodologies highlight the versatility of LLE and its micro-scale adaptations in the analysis of this compound and related compounds, providing the necessary cleanup and concentration for sensitive detection by instrumental methods.
Computational and Structural Modeling Studies
Molecular Docking Investigations of Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govmdpi.com This technique is instrumental in understanding the binding mechanisms of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) with nuclear receptors, primarily the estrogen receptors (ERα and ERβ) and the androgen receptor (AR). nih.gov
Docking simulations for estrogenic compounds typically model interactions within the ligand-binding domain (LBD) of the estrogen receptor. nih.gov For estradiol and its derivatives, key interactions involve the formation of hydrogen bonds between the hydroxyl groups of the steroid and specific amino acid residues in the receptor's binding pocket. nih.govplos.org For instance, the 3-hydroxyl group of estradiol commonly forms hydrogen bonds with residues such as Glutamate (Glu353) and Arginine (Arg394), while the 17β-hydroxyl group interacts with Histidine (His524). plos.org
Simulations also explore interactions with other receptors, such as the androgen receptor, to predict potential cross-reactivity. frontiersin.org The binding energy, calculated from these docking studies, provides a quantitative estimate of the ligand's affinity for the receptor. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
| Functional Group of this compound | Potential Interacting Amino Acid Residue in Estrogen Receptor (ERα) | Type of Interaction |
|---|---|---|
| 2-Hydroxyl | Glu353, Leu387 | Hydrogen Bond |
| 3-Hydroxyl | Glu353, Arg394 | Hydrogen Bond |
| 17α-Ethynyl | Hydrophobic Pocket Residues (e.g., Leu346, Ala350) | Hydrophobic Interaction |
| 17β-Hydroxyl | His524 | Hydrogen Bond |
In Silico Predictions of Metabolic Pathways and Product Formation
In silico metabolic prediction tools are used to forecast the biotransformation of a compound, identifying potential metabolites. For this compound, these predictions are largely based on the known metabolic pathways of its parent compounds, estradiol and ethynyl estradiol. researchgate.netnih.gov
The primary metabolic pathway for ethynyl estradiol is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP1A family members), with the major product being this compound. nih.govclinpgx.org Once formed, this compound, as a catechol estrogen, is predicted to undergo several subsequent metabolic reactions:
O-Methylation: The most common inactivation pathway for catechol estrogens involves methylation by catechol-O-methyltransferase (COMT). wikipedia.org This reaction would convert this compound to 2-Methoxy Ethynyl Estradiol, a metabolite with significantly reduced receptor affinity. clinpgx.org
Glucuronidation and Sulfation: The hydroxyl groups of this compound are susceptible to conjugation reactions. Glucuronyltransferases (UGTs) and sulfotransferases (SULTs) are expected to add glucuronic acid or sulfate (B86663) moieties, respectively, to the phenolic hydroxyl groups, increasing water solubility and facilitating excretion. clinpgx.org
Oxidation to Quinones: The catechol structure can be oxidized to form reactive semiquinone and quinone intermediates. wikipedia.org This pathway can lead to the formation of covalent adducts with cellular macromolecules if not detoxified, for example, by conjugation with glutathione (B108866) (GSH). nih.gov
These computational models predict a complex metabolic profile, with O-methylation and conjugation being the principal routes of detoxification and elimination.
| Metabolic Pathway | Key Enzyme(s) | Predicted Major Product(s) | Metabolic Consequence |
|---|---|---|---|
| O-Methylation | Catechol-O-methyltransferase (COMT) | 2-Methoxy Ethynyl Estradiol | Inactivation, reduced receptor affinity |
| Glucuronidation | Glucuronyltransferases (UGTs) | This compound glucuronides | Increased water solubility, detoxification |
| Sulfation | Sulfotransferases (SULTs) | This compound sulfates | Increased water solubility, detoxification |
| Oxidation | Cytochrome P450 (CYP) / Peroxidases | Ethynyl Estradiol-2,3-quinone | Formation of reactive intermediates |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.comijnrd.org For analogues of this compound, QSAR models can be developed to predict their binding affinity to estrogen receptors or other biological endpoints. nih.gov
A QSAR study involves calculating various molecular descriptors for each analogue in a training set. These descriptors quantify different physicochemical properties of the molecules. frontiersin.org For estrogen analogues, important descriptors often include:
Lipophilicity (logP): Represents the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with the hydrophobic LBD of the receptor. nih.gov
Electronic Descriptors: These include parameters like atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electronic aspects of ligand-receptor interactions. nih.gov
Steric/Topological Descriptors: Properties such as molar refractivity (MR), molecular weight, and various shape indices describe the size and shape of the molecule, which are critical for a proper fit within the receptor's binding site. u-tokyo.ac.jp
Once these descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that correlates the descriptors with the observed biological activity (e.g., relative binding affinity). nih.gov Such a model for this compound analogues would allow researchers to predict the activity of novel, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity at a specific position on the steroid core while maintaining a certain electronic charge on the 2-hydroxyl group enhances receptor binding.
| Analogue (Modification on 2-OH-EE Core) | logP (Lipophilicity) | Molar Refractivity (MR) | HOMO Energy (eV) | Predicted Relative Binding Affinity (RBA) |
|---|---|---|---|---|
| Parent (this compound) | 3.85 | 92.5 | -5.6 | 100 |
| 4-Fluoro substitution | 3.95 | 92.4 | -5.7 | 110 |
| 11β-Methyl substitution | 4.35 | 97.1 | -5.6 | 95 |
| 2-Methoxy Ethynyl Estradiol | 4.10 | 97.2 | -5.4 | 15 |
Note: The data in Table 3 is hypothetical and for illustrative purposes only, demonstrating the principles of QSAR analysis.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Analogues with Targeted Biochemical Activities
The development of novel synthetic analogues of 2-Hydroxy Ethynyl (B1212043) Estradiol (B170435) is a key area of future research, aiming to create molecules with more specific and potent biochemical activities. By systematically modifying the core structure of 2-Hydroxy Ethynyl Estradiol, researchers can probe its structure-activity relationships. researchgate.net This involves making targeted changes to the A, B, C, or D rings of the steroid scaffold, as well as introducing various substituents at different positions. researchgate.net
The synthesis of these new derivatives allows for the exploration of how specific structural features influence interactions with biological targets. For instance, introducing different functional groups can alter the compound's binding affinity for estrogen receptors or other cellular proteins, potentially leading to analogues with enhanced or more selective activities. mdpi.comnih.gov The goal is to design compounds that can act as highly specific molecular tools to investigate particular biological pathways without the broader effects of the parent compound. mdpi.com This approach has been successful in developing analogues of other complex molecules, where systematic structural modifications have led to compounds with improved therapeutic profiles or more precise research applications.
Research in this area often involves multi-step synthetic pathways to create a library of related compounds. nih.gov These analogues are then evaluated for their biological effects, such as antiproliferative activity against various cell lines, to identify promising candidates for further investigation. mdpi.com
Advanced Omics-Based Approaches for Comprehensive Metabolic Profiling
Advanced "omics" technologies, particularly metabolomics, are becoming indispensable for achieving a comprehensive understanding of the metabolic fate of this compound. mdpi.com These approaches allow for the large-scale study of small molecules, or metabolites, within a biological system, providing a detailed snapshot of its metabolic state. nih.gov Techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) are central to these investigations, enabling the detection and quantification of a wide array of metabolites in biological samples like plasma or tissue extracts. nih.govthermofisher.com
By applying metabolomics, researchers can identify not only the primary metabolites of this compound but also a broad spectrum of downstream biochemical alterations. nih.govresearchgate.net This includes mapping the biotransformation reactions the compound undergoes, such as hydroxylation and conjugation, which are crucial for its excretion and can influence its biological activity. nih.govresearchgate.net Isotope labeling, where a stable isotope is incorporated into the parent compound, is a powerful tool in these studies, as it allows for the unambiguous tracking and identification of its metabolites within a complex biological matrix. nih.govresearchgate.net
Pharmacometabolomics, a subfield of metabolomics, specifically evaluates the effect of drug exposure on the metabolic profile of an individual or a biological system. nih.gov This can reveal how this compound perturbs various metabolic pathways, offering insights into its mechanisms of action and potential biological effects. researchgate.net The integration of metabolomics with other omics data, such as genomics and proteomics, offers a powerful systems biology approach to unravel the complex interactions between this compound and the host organism. mdpi.com
Below is an interactive table summarizing metabolites identified in studies of related estrogen compounds, which provides a basis for what might be investigated for this compound.
| Metabolite Class | Example Metabolites | Analytical Technique |
| Hydroxylated Metabolites | 2-Hydroxy Estrone (B1671321) (2-OH-E1), 4-Hydroxy Estrone (4-OH-E1), 16-Hydroxy Estrone (16-OH-E1) | LC-MS/MS |
| Catechol Estrogens | 2-Hydroxy Estradiol (2-OH-E2), 4-Hydroxy Estradiol (4-OH-E2) | LC-MS/MS |
| Sulfated Conjugates | Estrone-3-Sulfate, Ethinyl Estradiol-3-Sulfate | Radioimmunoassay, LC-MS/MS |
| Glucuronidated Conjugates | Ethinyl Estradiol-3-Glucuronide | LC-MS/MS |
Integrated In Vitro Systems for Elucidating Complex Cellular Responses
To understand the complex cellular responses to this compound, researchers are increasingly turning to integrated in vitro systems. These models, which range from cancer cell lines to more complex organ culture systems, provide a controlled environment to dissect the compound's effects at the cellular and molecular level. researchgate.netmdpi.com Such systems are crucial for investigating how this compound modulates key cellular signaling pathways that are often dysregulated in disease. researchgate.net
Studies using these in vitro models can elucidate the compound's influence on various cellular processes, including cell proliferation, apoptosis (programmed cell death), and metabolic pathways. mdpi.comnih.gov For example, by treating specific cell lines with the compound, researchers can measure changes in the expression of relevant genes and the activity of key proteins involved in cell growth and survival. researchgate.net This can help to identify the molecular targets of this compound and the signaling cascades it affects.
The effects of estrogens and their metabolites on cellular responses are often dependent on the concentration of the compound and the specific estrogen receptors present in the cells. nih.gov Integrated in vitro systems allow for the precise control of these variables, enabling a detailed characterization of the dose-response relationships and receptor-mediated effects. nih.gov Furthermore, these systems can be used to investigate the compound's impact on metabolic pathways within the cells, such as glycolysis and fatty acid metabolism, providing a link between its cellular effects and the broader metabolic changes observed in omics studies. mdpi.com
The findings from these integrated in vitro studies can provide valuable mechanistic insights that complement the data from metabolic profiling and the development of novel analogues.
The table below details research findings from in vitro studies on related estrogenic compounds, highlighting the types of cellular responses that could be investigated for this compound.
| In Vitro System | Compound Studied | Observed Cellular Response |
| Mouse Testis Organ Culture | Ethinyl Estradiol | Altered metabolites in glycogen metabolism and glycolysis pathways. |
| Rat Spleen Lymphocytes | 17β-Estradiol | Modulation of T cell proliferation and cytokine production in a concentration-dependent manner. nih.gov |
| Liver Cancer Cells (HepG2) | Estradiol | Altered metabolic gene expression and suppression of glycolysis. mdpi.com |
Q & A
Q. Q1. What structural modifications differentiate 2-Hydroxy Ethynyl Estradiol from Ethynyl Estradiol (EE2), and how do these impact its receptor binding affinity?
Methodological Answer: this compound is characterized by a hydroxyl group (-OH) at the 2-position of the aromatic A-ring, in addition to the ethynyl group (-C≡CH) at the 17α-position found in EE2 . This hydroxylation alters electron density and steric interactions, potentially modulating binding to estrogen receptors (ERα/ERβ). To assess binding affinity, competitive radioligand assays using tritiated estradiol (³H-E2) and recombinant ER isoforms are recommended. Parallel molecular docking simulations (e.g., AutoDock Vina) can predict conformational changes in the receptor’s ligand-binding domain caused by the 2-hydroxy substitution .
Q. Q2. What are the standard analytical methods for quantifying this compound in biological matrices?
Methodological Answer: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting hydroxylated estrogen derivatives in complex matrices like urine or plasma . For enhanced sensitivity, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is advised to improve volatility. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is also effective, particularly for glucuronidated metabolites (e.g., 3-β-D-glucuronide) . Calibration curves must account for matrix effects via standard addition methods.
Advanced Research Questions
Q. Q3. How can researchers design experiments to distinguish between genomic and non-genomic signaling pathways activated by this compound?
Methodological Answer: To isolate genomic effects (ER-mediated transcription), use ER-negative cell lines (e.g., ERα/β-knockout HEK293) transfected with ER plasmids and luciferase reporters (e.g., ERE-luc). For non-genomic pathways (e.g., MAPK/ERK activation), employ time-resolved assays with inhibitors like ICI 182,780 (a pure ER antagonist) to block genomic signaling. Phospho-specific antibodies in Western blotting can track rapid phosphorylation events (<30 minutes post-treatment). Integrate transcriptomic (RNA-seq) and proteomic (phosphoproteomics) data to map downstream cascades .
Q. Q4. What experimental strategies address contradictions in dose-response data for this compound’s estrogenic activity across in vitro and in vivo models?
Methodological Answer: Discrepancies often arise from metabolic differences (e.g., hepatic glucuronidation in vivo vs. static in vitro systems). To reconcile these:
Incorporate metabolic activation systems (e.g., S9 liver fractions) into in vitro assays.
Use isotopic tracers (e.g., ¹⁴C-labeled this compound) to track metabolite distribution in vivo.
Compare results across models with shared metabolic pathways (e.g., zebrafish embryos vs. human hepatocyte co-cultures) .
Statistical analysis should include nonlinear regression models (e.g., Hill slopes) to quantify potency (EC₅₀) and efficacy differences.
Q. Q5. How does the 2-hydroxy modification influence the compound’s environmental persistence compared to EE2, and what methodologies assess its aquatic toxicity?
Methodological Answer: The 2-hydroxy group increases polarity, potentially enhancing biodegradability but also solubility in aquatic systems. To evaluate persistence:
Conduct OECD 301F biodegradability tests with activated sludge.
Use LC-MS/MS to monitor degradation products (e.g., quinone derivatives) under UV irradiation.
For toxicity, follow OECD 203 guidelines using Daphnia magna or fathead minnows (Pimephales promelas), measuring lethal concentrations (LC₅₀) and endocrine disruption endpoints (e.g., vitellogenin induction) . Cross-reference with computational QSAR models to predict bioaccumulation potential.
Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Given its classification as a carcinogen (Category 1B) and reproductive toxin:
Use NIOSH-certified respirators (N95 or higher) and nitrile gloves (tested for chemical permeation resistance) .
Conduct all procedures in a fume hood with HEPA filtration.
Decontaminate spills with 70% ethanol followed by activated carbon adsorption .
Dispose of waste via incineration at >1,000°C to prevent environmental release . Regular monitoring of airborne particulates (via GC-MS) and staff health screenings are mandatory .
Q. Q7. How can researchers ensure ethical compliance when studying this compound’s effects on human tissues or derived cell lines?
Methodological Answer:
Obtain institutional review board (IRB) approval for studies using human tissues, emphasizing informed consent and anonymization .
For cell lines (e.g., MCF-7), verify provenance and ethical sourcing (e.g., ATCC compliance).
Adhere to the 3Rs principle (Replacement, Reduction, Refinement) in animal studies, using alternatives like organ-on-a-chip systems where feasible . Document all protocols in alignment with ARRIVE guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
